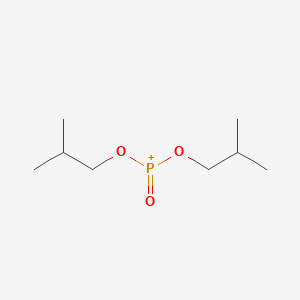
Diisobutylphosphite
Descripción general
Descripción
Diisobutylphosphite is a phosphorus-containing chemical compound that finds applications in various chemical syntheses, including as a ligand in catalysis, in the preparation of flame retardants, and as an intermediate in the synthesis of other organophosphorus compounds. Its utility stems from its unique chemical properties, such as reactivity towards oxidation and ability to act as a nucleophile.
Synthesis Analysis
The synthesis of compounds closely related to Diisobutylphosphite, such as diisopropyl phosphite, can be achieved through the reaction of phosphorus trichloride with alcohols in the presence of a base. This method, known as the solvent method, can potentially be adapted for the synthesis of Diisobutylphosphite by using isobutanol as the alcohol component. The reaction efficiency is influenced by factors like the choice of base, solvent, and reaction temperature, with certain conditions leading to high purity and yields exceeding 99% for related compounds (Zheng, 2007).
Aplicaciones Científicas De Investigación
Environmental Science and Bioremediation : Aerobic granular sludge is shown to effectively biodegrade dibutyl phosphite in water, suggesting its suitability for bioremediation of contaminated water. This process could be vital for cleaning up environments polluted with organophosphorous compounds like dibutyl phosphite (Reddy et al., 2014).
Toxicology and Human Health : Exposure to diisobutyl phthalate (DIBP), a compound related to diisobutylphosphite, is associated with severe health effects. It has been found to cause irreversible serious histopathological changes in liver tissue in rats, indicating its hepatotoxic nature and potential human health risks (Akyıldız & Koca, 2015). Additionally, DIBP exposure has been linked to male reproductive toxicity and developmental toxicity in nonhuman mammals, with robust evidence supporting these effects (Yost et al., 2018).
Chemical Synthesis and Industrial Applications : Diisobutylphosphite is used in the synthesis of various chemical compounds. For instance, DIBAL-H is an excellent reducing agent for phosphinites, phosphinates, and chlorophosphines, allowing for the direct synthesis of secondary phosphine boranes from Grignard reagents without intermediate isolation or purification. This highlights its role in streamlining chemical synthesis processes (Busacca et al., 2009).
Advanced Oxidation Technologies : The electro-Fenton process with a sacrificial anode has been shown to efficiently remove diisobutyl phthalate from water, achieving a high degradation rate. This positions diisobutylphosphite-related compounds as targets for advanced oxidation technologies, indicating its potential for environmental cleanup and water treatment (Yang et al., 2020).
Material Science : Lead-activated sphalerite has a greater affinity for diisobutyl dithiophosphinate adsorption than bare sphalerite. This finding is essential for understanding the surface chemistry and adsorption processes in material science and mineral processing (Sarvaramini et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
bis(2-methylpropoxy)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKOILOWXGLVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CO[P+](=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922806 | |
| Record name | Bis(2-methylpropyl) phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutylphosphite | |
CAS RN |
1189-24-8 | |
| Record name | Diisobutylphosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOBUTYL PHOSPHONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-methylpropyl) phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



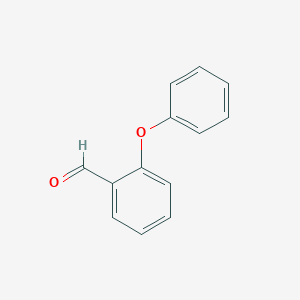
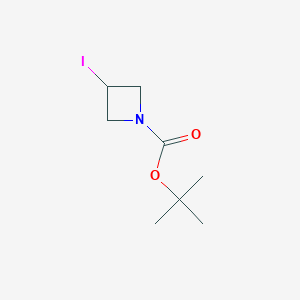
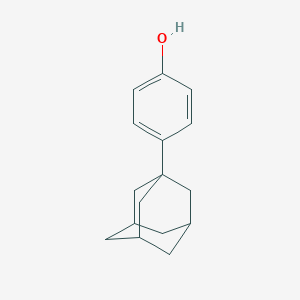


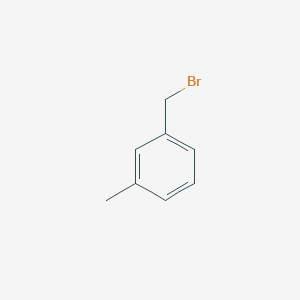
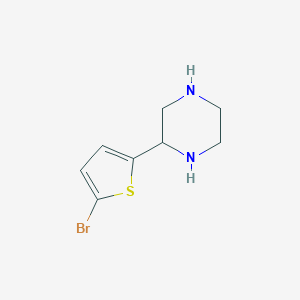
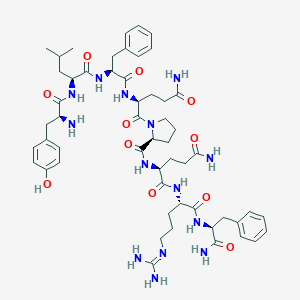

![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)
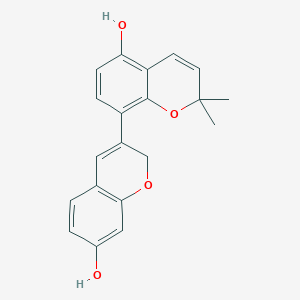
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)
